molecular formula C22H20F2N4O2S B2697430 N-(3-fluorophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 866864-29-1

N-(3-fluorophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2697430
CAS No.: 866864-29-1
M. Wt: 442.48
InChI Key: VZUUZYBZJYGGGR-UHFFFAOYSA-N
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Description

This compound features a pyrido[4,3-d]pyrimidin-4-one core substituted with a (4-fluorophenyl)methyl group at position 6 and a sulfanyl-linked acetamide moiety at position 2. The fluorine atoms likely influence electronic properties and metabolic stability, common strategies in medicinal chemistry to optimize pharmacokinetics (PK) .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O2S/c23-15-6-4-14(5-7-15)11-28-9-8-19-18(12-28)21(30)27-22(26-19)31-13-20(29)25-17-3-1-2-16(24)10-17/h1-7,10H,8-9,11-13H2,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUUZYBZJYGGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Pyrido[4,3-d]pyrimidin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the fused bicyclic structure.

    Introduction of the Fluorobenzyl Group: This step involves the reaction of the pyrido[4,3-d]pyrimidin core with 4-fluorobenzylamine under suitable conditions to introduce the fluorobenzyl group.

    Attachment of the Fluorophenylacetamide Moiety: This step involves the reaction of the intermediate with 3-fluorophenylacetic acid or its derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving fluorinated compounds.

    Medicine: Potential therapeutic applications due to its fluorinated structure, which may enhance its biological activity and stability.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms may enhance binding affinity and selectivity by forming strong interactions with the target. The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

Key Compounds and Properties

Compound Name / ID Core Structure Substituents Bioactivity/PK Data Reference
Target Compound Pyrido[4,3-d]pyrimidin-4-one 6-[(4-Fluorophenyl)methyl]; 2-sulfanylacetamide (N-3-fluorophenyl) Not explicitly reported; inferred kinase/epigenetic activity based on structural analogs
N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide Pyrido[4,3-d]pyrimidin-2,4,7-trioxo Cyclopropyl, fluoro-iodophenyl, acetamide Demonstrated kinase inhibition; DMSO solvate improves solubility
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one 4-methyl; 2-sulfanylacetamide (N-2,3-dichlorophenyl) Anticancer activity (pLDH assay IC₅₀ ~10 µM); 80% synthesis yield
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-chlorophenyl; 2-sulfanylacetamide (N-2-trifluoromethylphenyl) Antiproliferative activity; enhanced metabolic stability due to trifluoromethyl

Structural and Functional Insights

  • Conversely, dihydropyrimidin cores () offer conformational flexibility but lower thermal stability .
  • Substituent Effects :
    • Fluorine vs. Chlorine : Fluorophenyl groups (target compound) improve membrane permeability compared to chlorophenyl (), but chlorine enhances π-π stacking in hydrophobic pockets .
    • Trifluoromethyl vs. Fluorophenyl : The trifluoromethyl group in increases electronegativity and resistance to oxidative metabolism, extending half-life .

Bioactivity and Target Profiling

  • Similarity Indexing : Using Tanimoto coefficients (), the target compound shows >60% structural similarity to pyrido[4,3-d]pyrimidin analogs, correlating with shared bioactivity profiles (e.g., kinase inhibition) .
  • Hierarchical Clustering : Compounds with sulfanyl-acetamide motifs cluster together, indicating conserved modes of action (e.g., HDAC or kinase inhibition) .

Pharmacokinetic and Metabolic Comparisons

  • CYP3A Metabolism : Pyrido[2,3-d]pyrimidin analogs like AMG 487 () undergo CYP3A-mediated metabolism, producing inhibitory metabolites (e.g., M2). The target compound’s fluorophenyl groups may reduce CYP3A affinity, mitigating time-dependent PK issues .
  • Solubility and Bioavailability : DMSO-solvated analogs () exhibit enhanced solubility, suggesting formulation strategies for the target compound .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 3-fluorophenyl and (4-fluorophenyl)methyl groups optimize target engagement and PK, while the pyrido[4,3-d]pyrimidin core ensures rigidity for selective binding .
  • Metabolic Stability : Fluorine substitution reduces susceptibility to CYP-mediated oxidation, a critical advantage over chlorinated analogs .
  • Synthetic Feasibility : Yields for sulfanyl-acetamide derivatives range from 72–80% (Evidences 1, 7), supporting scalable synthesis .

Biological Activity

N-(3-fluorophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido[4,3-d]pyrimidine moiety and fluorinated phenyl groups. The presence of fluorine atoms is known to enhance biological activity due to their electron-withdrawing properties, influencing the compound's interaction with biological targets.

1. Anticancer Activity

Research has indicated that compounds with a pyrido[4,3-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, derivatives of this scaffold have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound under review may share similar mechanisms due to its structural similarities.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • AChE and BChE Inhibition : Some studies have reported that related compounds exhibit moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 10 μM to 30 μM depending on the specific substituents on the phenyl rings .
EnzymeIC50 Value (μM)Reference
AChE19.2
BChE13.2

3. Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial properties against various bacterial strains. The presence of sulfur in the acetamide group could enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Anticancer Activity

In a study focusing on pyrido[4,3-d]pyrimidine derivatives, researchers synthesized several analogs and tested them against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). One derivative showed promising results with an IC50 value of 15 μM against MCF-7 cells, suggesting that modifications in the fluorinated phenyl groups could enhance anticancer efficacy.

Case Study 2: Enzyme Inhibition

A comparative analysis was conducted on various pyrido[4,3-d]pyrimidine derivatives regarding their AChE inhibitory activity. The study revealed that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced inhibitory effects compared to those with electron-donating groups. This finding highlights the importance of molecular structure in determining biological activity.

Mechanistic Insights

The biological activity of this compound may involve multiple mechanisms:

  • Hydrogen Bonding : The presence of fluorine atoms can facilitate hydrogen bonding interactions with target proteins.
  • Lipophilicity : The hydrophobic character introduced by the fluorinated phenyl groups may enhance membrane permeability.

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